1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, also known as Pendimethalin, is the plant cell division process . It acts as a selective herbicide, primarily affecting annual grasses and common weeds in cereals, fruits, and vegetables .
Mode of Action
Pendimethalin inhibits cell division by binding to tubulin, a protein that forms the microtubules. Microtubules are essential for cell division and the growth of plants. By binding to tubulin, Pendimethalin prevents the formation of microtubules, thereby stopping cell division and plant growth .
Biochemical Pathways
The biochemical pathway affected by Pendimethalin involves the biotransformation of the compound in the liver. The transformation steps include the oxidation of the alkyl side-chains (methyl and/or 1-ethylpropyl group), which results in hydroxyl and/or carboxyl groups, reduction of one or two nitro groups to amine groups, and cyclization to a benzimidazole heterocycle .
Pharmacokinetics
In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), orally administered Pendimethalin is more than 57% absorbed from the gastrointestinal tract and rapidly excreted, independent of dose level . About 70% of the radioactivity is excreted in the feces and about 20% in the urine within 24 hours post-treatment . After 96 hours, the residual radioactivity in the soft tissues accounted for 0.2% of the radioactive dose .
Result of Action
The result of Pendimethalin’s action is the inhibition of plant growth. By preventing cell division, Pendimethalin stops the growth of the plant, effectively controlling the population of unwanted weeds in the treated area .
Action Environment
The action of Pendimethalin can be influenced by various environmental factors. For instance, the presence of other chemicals in the soil can affect the absorption and effectiveness of Pendimethalin. Additionally, the pH level of the soil can also impact the stability and efficacy of Pendimethalin . Therefore, it is crucial to consider these factors when using Pendimethalin for weed control.
Properties
IUPAC Name |
5-methyl-2-pentan-3-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXTVZKWPDDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650928 | |
Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-99-4 | |
Record name | 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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